molecular formula C18H14BrN7O2 B411883 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B411883
M. Wt: 440.3g/mol
InChI Key: CNRPQNMHGWPMJQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: is a complex organic compound with the molecular formula C18H14BrN7O2 and a molar mass of 440.25346 g/mol . This compound is known for its unique structure, which combines a bromobenzaldehyde moiety with an oxadiazolo-pyrazinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-bromobenzoic acid derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    3-Bromobenzaldehyde: Another isomer of bromobenzaldehyde with similar reactivity but different spatial arrangement.

    2-Bromobenzaldehyde: Another isomer with distinct chemical properties due to the position of the bromine atom.

Comparison:

    Uniqueness: 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN7O2

Molecular Weight

440.3g/mol

IUPAC Name

5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H14BrN7O2/c1-27-14-5-3-2-4-13(14)21-15-16(23-18-17(22-15)25-28-26-18)24-20-10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+

InChI Key

CNRPQNMHGWPMJQ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(C=C4)Br

SMILES

COC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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